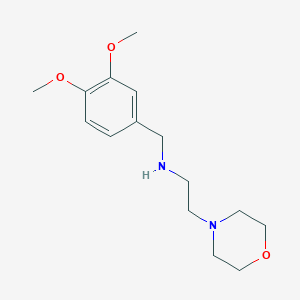

(3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Description

(3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS: 626209-51-6, Molecular Formula: C₁₅H₂₄N₂O₃, Molar Mass: 280.36 g/mol) is a secondary amine featuring a 3,4-dimethoxy-substituted benzyl group and a morpholine-linked ethylamine moiety. This compound is of interest in medicinal chemistry due to its structural motifs, which are associated with bioactivity in protease inhibition and apoptosis modulation. Evidence from Santa Cruz Biotechnology highlights its role as a caspase inhibitor with selectivity for effector caspases (e.g., caspase-3, -6, -7) while sparing initiator caspases (-8, -10) .

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-18-14-4-3-13(11-15(14)19-2)12-16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,5-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPRZVUZDRUWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCCN2CCOCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine typically involves the following steps:

Formation of 3,4-Dimethoxybenzyl Chloride: This can be achieved by reacting 3,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

Nucleophilic Substitution: The resulting 3,4-dimethoxybenzyl chloride is then reacted with 2-(morpholin-4-yl)ethanamine in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

For industrial-scale production, the process may involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Reduction: Formation of 3,4-dimethoxytoluene.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Pharmacological Building Block :

- The compound serves as a crucial building block for synthesizing pharmacologically active compounds. Its structural characteristics may enhance the biological activity of derived molecules, making it valuable in drug development.

-

Anticonvulsant Activity :

- Related compounds have shown promising anticonvulsant properties in models such as the maximal electroshock test (MES). Research indicates that modifications at specific positions on the benzyl moiety can lead to enhanced seizure protection, suggesting that (3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine could be explored for similar effects .

Organic Synthesis

- Intermediate in Complex Synthesis :

- This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it suitable for generating diverse derivatives with potential biological activities.

Material Science

- Self-Assembled Monolayers (SAMs) :

- The compound has been employed in preparing self-assembled monolayers for surface modification applications. The 3,4-dimethoxybenzyl group acts as a solubilizing protective group, facilitating the formation of SAMs that can be used in biosensors and nanotechnology.

Table: Summary of Related Research Findings

Notable Insights

- Structural Activity Relationship (SAR) : Investigations into SAR have revealed that non-bulky substituents at specific positions on the benzyl ring can significantly influence biological activity, particularly for anticonvulsant properties. This suggests that fine-tuning the structure of this compound could lead to novel therapeutic agents .

- Biocompatibility and Drug Delivery : The compound's structural features may also allow it to be conjugated with various targeting ligands for enhanced drug delivery systems, particularly in cancer therapy where targeted delivery is crucial .

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. For instance, the morpholine ring can interact with protein active sites, influencing enzyme activity or receptor signaling.

Comparison with Similar Compounds

Structural Analogs with Morpholine Moieties

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS 1153383-86-8)

- Structure : Differs in the benzyl substitution (3-methoxy vs. 3,4-dimethoxy) and alkyl chain length (propyl vs. ethyl).

- Properties: The longer propyl chain may increase flexibility and alter binding kinetics.

[(3,4-Difluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine

- Structure : Replaces dimethoxybenzyl with a 3,4-difluorophenyl group.

- Properties: Fluorine atoms increase electronegativity and metabolic stability.

- Applications : Fluorinated analogs are often explored in oncology and inflammation due to enhanced bioavailability and target affinity .

6-(2-Morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline

- Structure: Incorporates a fused indoloquinoxaline ring system.

- Properties : The planar aromatic system enables intercalation into DNA or RNA, while the morpholine-ethyl chain improves solubility.

- Applications: Demonstrated interferon-inducing activity with minimized autoimmune side effects compared to other immunostimulants .

Analogs with Substituted Benzyl Groups

Benzyl-(3,4-dimethoxy-benzyl)-amine

- Structure : Lacks the morpholine-ethyl chain, featuring two benzyl groups (one with 3,4-dimethoxy substitution).

- Properties : Higher lipophilicity (logP ~3.7 inferred from similar compounds) due to the absence of a polar morpholine group.

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine

- Structure : Combines 2,3-dimethoxybenzyl and 4-fluorobenzyl groups.

- Properties : Fluorine substitution enhances metabolic stability and electrostatic interactions. The 2,3-dimethoxy pattern may alter binding orientation compared to 3,4-substitution.

- Applications : Explored in kinase inhibition studies due to dual electronic effects .

Key Research Findings

Morpholine Role : The morpholine group in the target compound enhances solubility and hydrogen-bond acceptor capacity, critical for protease binding . Analogs with longer alkyl chains (e.g., propyl in ) show altered pharmacokinetics but lack explicit activity data.

Methoxy vs. Fluoro Substitution : Dimethoxybenzyl groups provide electron-rich aromatic systems for π-stacking, whereas fluorinated analogs (e.g., ) prioritize halogen bonding and metabolic stability.

Biological Specificity : The target compound’s selectivity for effector caspases over initiators is unique among morpholine-containing amines, likely due to its optimized substitution pattern .

Biological Activity

(3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₄N₂O₃, with a molecular weight of approximately 280.36 g/mol. The compound features a benzyl group with methoxy substitutions at the 3 and 4 positions and a morpholine ring attached to an ethyl chain. The presence of two methoxy groups enhances its solubility and may influence its biological activity compared to similar compounds with different substituents.

The precise mechanism of action for this compound remains largely unknown due to the lack of dedicated studies. However, it is speculated that the compound may exert its effects through interactions with biomolecules, enzyme inhibition or activation, and alterations in gene expression. The cleavage of the methoxy groups under certain conditions could also play a role in its biological effects.

Synthesis

The synthesis of this compound can be achieved through several methods typical for amines and substituted aromatic compounds. The general synthetic route includes:

- Formation of the Benzyl Moiety : Starting from appropriate methoxy-substituted benzaldehydes.

- Introduction of the Morpholine Ring : This can be accomplished via nucleophilic substitution reactions.

- Final Coupling : The final step involves coupling the morpholine derivative with the benzyl moiety to yield the target compound.

Case Studies and Research Findings

- Antibacterial Screening : A study involving various compounds similar to this compound found that certain derivatives exhibited significant antibacterial activity against resistant strains like MRSA. Compounds were tested for growth inhibition at various concentrations, revealing structure-activity relationships that guide further development .

- Biochemical Analysis : Research on related compounds has shown that modifications in substituents significantly affect their biological activities. For instance, adding electronegative groups or varying the position of methoxy substitutions can enhance or diminish antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.